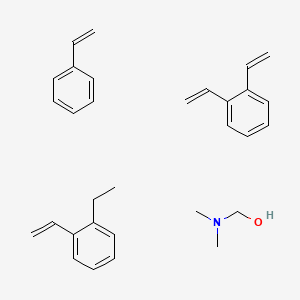

1,2-Bis(ethenyl)benzol;Dimethylaminomethanol;1-Ethenyl-2-ethylbenzol;Styrol

Übersicht

Beschreibung

1,2-Bis(ethenyl)benzene;dimethylaminomethanol;1-ethenyl-2-ethylbenzene;styrene is a useful research compound. Its molecular formula is C31H39NO and its molecular weight is 441.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2-Bis(ethenyl)benzene;dimethylaminomethanol;1-ethenyl-2-ethylbenzene;styrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(ethenyl)benzene;dimethylaminomethanol;1-ethenyl-2-ethylbenzene;styrene including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(ethenyl)benzol

1,2-Bis(ethenyl)benzol, auch bekannt als Divinylbenzol, wird in einer Vielzahl von Anwendungen eingesetzt :

- Ionenaustauscherharz: Es wird als stark saurer Kationenaustauscherharz verwendet, das sich für die nicht-wässrige Katalyse eignet .

- HPLC-Analyse: Es wird häufig als Füllmaterial für Säulen in der Hochleistungsflüssigkeitschromatographie (HPLC) verwendet .

- Chemische Reaktionen: Es wird in verschiedenen chemischen Reaktionen verwendet, wie z. B. Veresterung, Umesterung, Michael-Addition, Prins-Cyclisierung, Friedel-Crafts-Alkylierung, Acylierung, Spaltung von Epoxiden und Kreuz-Aldol-Kondensation .

Dimethylaminomethanol

Dimethylaminomethanol, auch bekannt als N,N-Dimethylaminoethanol, hat mehrere Anwendungen :

- Kosmetik: Es wird in Rezepturen für die Hautbehandlung verwendet. Diese Rezepturen haben sich als wirksam erwiesen, um die Dicke der lebenden Epidermis zu erhöhen .

- Neurobehaviorale Funktionen: Es wurden Studien durchgeführt, um die Auswirkungen der beruflichen Exposition gegenüber Dimethylaminomethanol auf neurobehaviorale Funktionen zu verstehen .

1-Ethenyl-2-ethylbenzol

1-Ethenyl-2-ethylbenzol ist eine Verbindung mit mehreren thermophysikalischen Eigenschaften. Spezifische Anwendungen in der wissenschaftlichen Forschung sind jedoch nicht leicht verfügbar .

Styrol

Styrol, auch bekannt als Ethynylbenzol, Vinylbenzol oder Phenylethan, wird in einer Vielzahl von Anwendungen eingesetzt :

- Polystyrolproduktion: Über 50 % des gesamten produzierten Styrols werden zur Herstellung von Polystyrol verwendet, einem weit verbreiteten thermoplastischen Polymer .

- Harzsynthese: Styrol wird als Zwischenprodukt bei der Synthese von Materialien verwendet, die für Ionenaustauscherharze verwendet werden .

- Copolymerproduktion: Styrol wird zur Herstellung verschiedener bekannter Copolymere verwendet .

- Konsumgüter: Styrol wird bei der Herstellung einer Vielzahl von Konsumgütern verwendet, von Lebensmittelbehältern über Schutzverpackungsmaterialien bis hin zu Computergehäusen und vielen anderen Artikeln .

Wirkmechanismus

Target of Action

It is known to be used as a strong acid cation exchange resin . These resins are typically used in water purification processes, where they exchange cations in the water with hydrogen or sodium ions, thereby reducing the hardness of the water .

Mode of Action

The compound interacts with its targets (the cations in the water) through an ion exchange process . In this process, the resin releases hydrogen or sodium ions into the water and simultaneously binds to the cations present in the water . This results in a reduction of the hardness of the water.

Result of Action

The primary result of the compound’s action is the reduction of water hardness . This can have various effects, such as preventing the formation of scale in pipes and improving the effectiveness of soaps and detergents.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of certain cations in the water can affect the efficiency of the ion exchange process . Additionally, the physical and chemical properties of the water, such as its pH and temperature, can also impact the compound’s action.

Biochemische Analyse

Biochemical Properties

Dimethylaminomethanol: Dimethylaminomethanol is an organic compound containing both amine and alcohol functional groups . It can act as a base, neutralizing acids to form salts plus water

1-ethenyl-2-ethylbenzene: 1-ethenyl-2-ethylbenzene is a derivative of benzene with ethenyl and ethyl groups attached

Styrene: Styrene is an organic compound with a vinyl group attached to a benzene ring . It is the precursor to polystyrene and several copolymers. Styrene is largely metabolized into styrene oxide in humans, resulting from oxidation by cytochrome P450 . Styrene oxide is considered toxic, mutagenic, and possibly carcinogenic .

Cellular Effects

It is known that styrene oxide, a metabolite of styrene, is toxic and can potentially cause damage to cells .

Metabolic Pathways

It is known that styrene is metabolized into styrene oxide in humans via the action of cytochrome P450 .

Eigenschaften

IUPAC Name |

1,2-bis(ethenyl)benzene;dimethylaminomethanol;1-ethenyl-2-ethylbenzene;styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12.C10H10.C8H8.C3H9NO/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-4(2)3-5/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-7H,1H2;5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPWQGGNVMBBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C=C.CN(C)CO.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, chloromethylated, trimethylamine-quaternized, hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

69011-18-3 | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, chloromethylated, trimethylamine-quaternized, hydroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, chloromethylated, trimethylamine-quaternized, hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.